molecular formula C10H8N2O3 B1377832 5-amino-2-benzoylisoxazol-3(2H)-one CAS No. 90771-25-8

5-amino-2-benzoylisoxazol-3(2H)-one

Cat. No. B1377832
CAS RN: 90771-25-8
M. Wt: 204.18 g/mol
InChI Key: IYCADRXMAMKYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-benzoylisoxazol-3(2H)-one, also known as 5-Amino-2-benzoylisoxazole, is a heterocyclic organic compound with the chemical formula C7H6N2O2. It is a colorless solid that can be found in a variety of industrial products such as pharmaceuticals, dyes, and pigments. 5-Amino-2-benzoylisoxazole is an important building block in organic synthesis and has a wide range of applications in the pharmaceutical, dye, and pigment industries.

Scientific Research Applications

Antimicrobial Activity

A study conducted by Ertan-Bolelli et al. (2016) evaluated the antimicrobial activities of novel benzoxazole derivatives against a variety of microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis. The compounds exhibited significant antimycobacterial activity, suggesting that benzoxazole derivatives, by extension potentially including 5-amino-2-benzoylisoxazol-3(2H)-one, could serve as scaffolds in the design of new potent antimicrobial drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Synthetic Routes and Characterization

Lemaire et al. (2015) reported on the synthesis of a range of molecules starting from a building block similar to 5-amino-2-benzoylisoxazol-3(2H)-one, demonstrating the versatility of such compounds in synthesizing a wide array of heterocyclic compounds. This study highlights the potential of 5-amino-2-benzoylisoxazol-3(2H)-one in the synthesis of complex molecules with possible biological or material applications (Lemaire et al., 2015).

Catalysis and Amidation Reactions

The research by Park et al. (2015) introduces 1,4,2-dioxazol-5-one derivatives as efficient amino sources for direct C-H amidation reactions catalyzed by Cp*Rh(III). This suggests that structurally related compounds like 5-amino-2-benzoylisoxazol-3(2H)-one could be explored for their potential in catalytic processes, especially in amidation reactions, enhancing the synthesis of complex organic compounds with high functional group tolerance (Park, Park, Kim, & Chang, 2015).

Synthetic Methodology and Chemical Stability

A study on the sustainability and scalability of the Cp*Rh(III)-catalyzed direct C–H amidation with 1,4,2-dioxazol-5-ones by Park et al. (2015) discusses the operational safety, use of green solvents, and scalability of the process. This highlights the environmental and practical benefits of using structurally similar compounds to 5-amino-2-benzoylisoxazol-3(2H)-one in chemical synthesis, promoting safer and more sustainable chemical processes (Park, Jee, Kim, & Chang, 2015).

properties

IUPAC Name

5-amino-2-benzoyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-8-6-9(13)12(15-8)10(14)7-4-2-1-3-5-7/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCADRXMAMKYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-benzoylisoxazol-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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